

Technical Guide: N-Benzodioxol-5-yl-succinamic Acid & Structural Analogs

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Compound of Interest

Compound Name: *N*-Benzo[1,3]dioxol-5-yl-succinamic acid

CAS No.: 313393-56-5

Cat. No.: B186044

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Executive Summary & Chemical Identity[1]

The N-benzodioxol-5-yl-succinamic acid scaffold combines two "privileged structures" in drug discovery: the 1,3-benzodioxole ring (found in tadalafil and paroxetine) and the succinamic acid linker. While often viewed merely as the open-ring precursor to N-substituted succinimides (anticonvulsants), the succinamic acid form possesses distinct biochemical utility as a metalloprotease inhibitor and a plant growth regulator (auxin mimic).

Core Structure Analysis

- IUPAC Name: 4-[(1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid
- Molecular Formula: C₁₁H₁₁NO₅
- Key Pharmacophore:
 - Lipophilic Domain: The 1,3-benzodioxole ring acts as a bioisostere for the phenyl group, improving metabolic stability against ring hydroxylation while introducing potential CYP450

interactions.

- H-Bonding Domain: The amide linker (-NH-CO-) provides essential hydrogen bond donor/acceptor sites.
- Hydrophilic Tail: The terminal carboxylic acid (-COOH) confers solubility and allows for salt formation or enzymatic interaction (e.g., zinc binding in metalloenzymes).

Chemical Synthesis & Experimental Protocols

The synthesis of N-benzodioxol-5-yl-succinamic acid relies on the nucleophilic attack of the electron-rich benzodioxole amine on the electron-deficient carbonyl of succinic anhydride.

Protocol A: Synthesis of N-Benzodioxol-5-yl-succinamic Acid

Objective: High-yield synthesis of the open-chain acid without cyclization to the imide.

Reagents:

- 3,4-Methylenedioxyaniline (Benzo[d][1,3]dioxol-5-amine) [1.0 eq]
- Succinic Anhydride [1.1 eq]
- Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
- Catalyst: None required (spontaneous reaction)

Step-by-Step Methodology:

- Preparation: Dissolve 10 mmol of succinic anhydride in 20 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.
- Addition: Dropwise add a solution of 3,4-methylenedioxyaniline (10 mmol in 10 mL DCM) over 15 minutes. Scientific Note: The exothermic nature of amine acylation requires controlled addition to prevent localized overheating.

- Reaction: Stir at room temperature (25°C) for 4–6 hours. The product typically precipitates out of the non-polar solvent as the zwitterionic or polar acid form is formed.
- Isolation: Filter the precipitate. Wash the filter cake 3x with cold DCM to remove unreacted anhydride.
- Purification: Recrystallize from Ethanol/Water (9:1).
- Validation:
 - TLC: Mobile phase Ethyl Acetate:Hexane (1:1) + 1% Acetic Acid. Product $R_f < \text{Starting Amine}$.
 - IR Spectroscopy: Look for broad -OH stretch (2500–3300 cm^{-1}) and two carbonyl peaks: Amide I (~1650 cm^{-1}) and Acid C=O (~1710 cm^{-1}).

Protocol B: Cyclization to N-Benzodioxol-5-yl-succinimide

Context: Many "analogs" in literature are actually the cyclized imide form (phensuximide analogs).

Methodology:

- Take the succinamic acid product from Protocol A.
- Suspend in Acetic Anhydride (3.0 eq) and Sodium Acetate (0.1 eq).
- Heat to 80°C for 2 hours.
- Quench with ice water. The precipitate is the succinimide (closed ring).

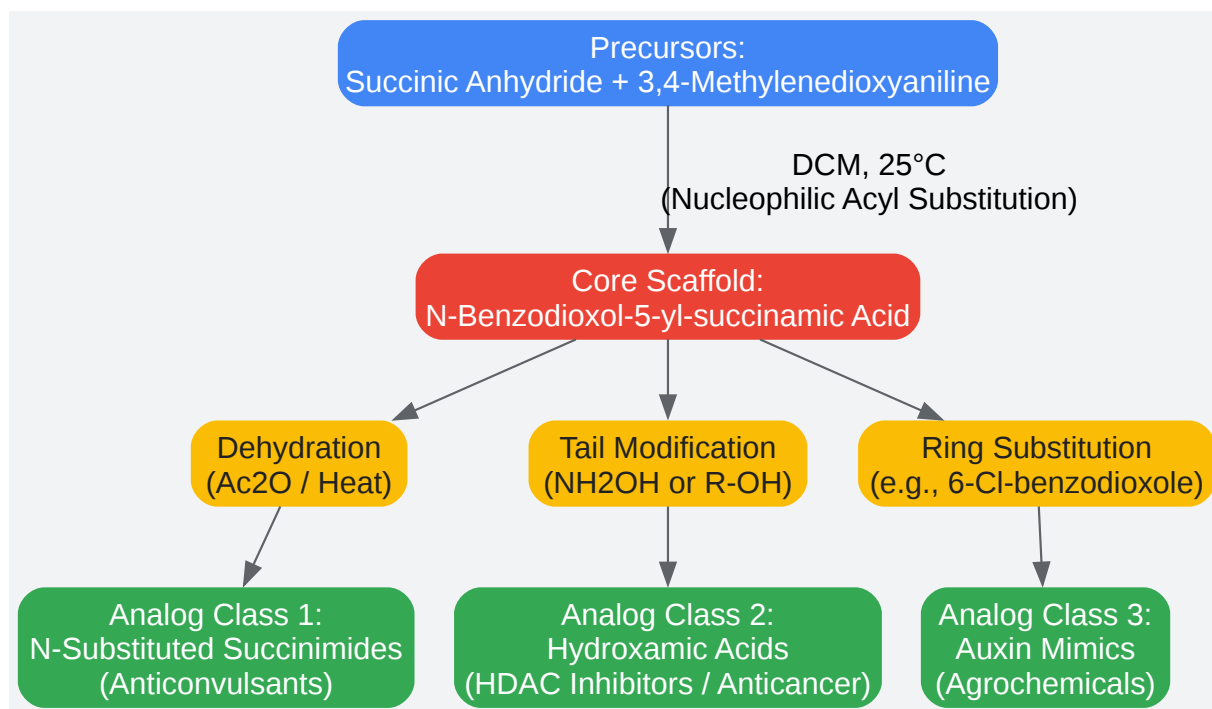
Structural Analogs & Structure-Activity Relationship (SAR)

The biological activity of this scaffold is highly sensitive to modifications at three vectors.

Vector Analysis Table

Vector	Modification	Effect on Activity	Primary Application
Aryl Ring (Head)	1,3-Benzodioxole (Parent)	High metabolic stability; CYP inhibition potential.[1]	Anticonvulsant / Anticancer
3,4-Dichlorophenyl	Increased lipophilicity; decreased solubility.	Antimicrobial	
4-Methoxyphenyl	Electron-donating; faster metabolism.	Analgesic	
Linker (Body)	Succinamic (-CH ₂ -CH ₂ -)	Flexible; H-bond donor/acceptor.	Enzyme Inhibition (Protease)
Maleamic (-CH=CH-)	Rigid; Michael acceptor (covalent binding).	Irreversible Inhibition	
2,2-Dimethylsuccinamic	Steric bulk; prevents hydrolysis.	Stable Prodrugs	
Tail (End)	Carboxylic Acid (-COOH)	Ionic interaction; Zinc binding.	HDAC / MMP Inhibition
Hydroxamic Acid (-CONHOH)	Stronger Zinc chelation.	Potent HDAC Inhibitor	
Ester (-COOR)	Prodrug; improved membrane permeability.	CNS Penetration	

Visualization: Synthesis & SAR Workflow



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Figure 1: Synthetic divergence from the core N-benzodioxol-5-yl-succinamic acid scaffold to three distinct therapeutic classes.

Biological Applications & Mechanism of Action^{[2][3]} Anticonvulsant Activity (Succinimide Pathway)

The cyclized analog (N-benzodioxol-5-yl-succinimide) functions similarly to Phensuximide and Methsuximide.

- Mechanism: Blockade of T-type calcium channels (Ca_v3.x) in thalamic neurons.
- Advantage: The benzodioxole ring increases lipophilicity compared to a simple phenyl ring, potentially enhancing blood-brain barrier (BBB) penetration.
- Reference Grounding: Research indicates that N-aryl succinimides substituted with electron-withdrawing or lipophilic groups (like the methylenedioxy bridge) exhibit protection against

maximal electroshock (MES) seizures [1, 2].

Anticancer & Enzyme Inhibition (Acid Pathway)

The open-chain succinamic acid analogs act via different mechanisms:

- **MMP/HDAC Inhibition:** The terminal carboxylic acid (or its hydroxamic acid derivative) can chelate the Zinc ion in the active site of Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs). The benzodioxole group occupies the hydrophobic pocket adjacent to the active site.
- **Mitochondrial Stress:** Benzodioxole derivatives have been shown to inhibit mitochondrial function in glucose-starved tumor cells, disrupting the mTOR pathway [3].[1]

Plant Growth Regulation (Auxin Mimics)

Analogues where the succinamic acid chain is modified (e.g., to a thio-acetic acid derivative or specific amide) act as TIR1 auxin receptor agonists. The benzodioxole ring mimics the indole ring of natural auxin (IAA) but with different degradation kinetics [4].

References

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- N-(2H-1,3-Benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide: Biological Activity in Oncology. Source: BenchChem / PubChem Data [[Link](#)]
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Sources

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